N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide

Description

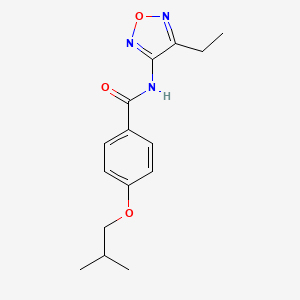

N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) ring system. The compound’s structure includes a 4-ethyl substituent on the oxadiazole ring and a 4-(2-methylpropoxy) group on the benzamide moiety. The 2-methylpropoxy (isobutoxy) group introduces steric bulk and lipophilicity, while the ethyl group on the oxadiazole may modulate electronic properties.

Properties

Molecular Formula |

C15H19N3O3 |

|---|---|

Molecular Weight |

289.33 g/mol |

IUPAC Name |

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide |

InChI |

InChI=1S/C15H19N3O3/c1-4-13-14(18-21-17-13)16-15(19)11-5-7-12(8-6-11)20-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,18,19) |

InChI Key |

TZNAGLTZHJDMHR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NON=C1NC(=O)C2=CC=C(C=C2)OCC(C)C |

Origin of Product |

United States |

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide is a compound belonging to the oxadiazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicine.

Chemical Structure

The compound features a unique structure characterized by an oxadiazole ring, which is known for its ability to interact with biological systems. The specific arrangement of atoms contributes to its pharmacological properties.

Antimicrobial Activity

- Antibacterial Properties : Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antibacterial activity against various strains. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 4 to 16 µM .

- Antifungal Effects : Some studies indicate that oxadiazole derivatives exhibit antifungal properties, particularly against pathogenic fungi such as Candida albicans. Research suggests that these compounds disrupt fungal cell wall synthesis, leading to cell death .

- Antitubercular Activity : Recent studies have explored the antitubercular effects of oxadiazole derivatives. For example, compounds with longer alkyl chains showed enhanced activity against drug-resistant strains of Mycobacterium tuberculosis, with MIC values as low as 4 µM .

Anticancer Activity

Research has shown that oxadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For example, certain derivatives have been tested against breast cancer cell lines and exhibited IC50 values in the low micromolar range . The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.

Anti-inflammatory and Analgesic Effects

Compounds derived from oxadiazoles also demonstrate anti-inflammatory and analgesic effects. Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models .

Table 1: Summary of Biological Activities

Case Study 1: Antibacterial Efficacy

A study conducted by Dhumal et al. (2016) investigated the antibacterial efficacy of various oxadiazole derivatives against Mycobacterium bovis. The results indicated that specific compounds inhibited bacterial growth effectively, suggesting potential for developing new antitubercular agents .

Case Study 2: Anticancer Potential

In a recent examination of the anticancer properties of oxadiazole derivatives, researchers found that certain compounds induced apoptosis in breast cancer cell lines through caspase activation pathways. This study highlights the therapeutic potential of these compounds in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives containing 1,2,5-oxadiazole rings, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Structural and Substituent Analysis

Physicochemical Properties

- Melting Points: Nitro- and trifluoromethyl-substituted analogs (e.g., compound 40, 147°C ; compound 13, 153°C ) exhibit higher melting points due to strong dipole interactions from electron-withdrawing groups.

- Lipophilicity : The 2-methylpropoxy group in the target compound likely increases lipophilicity compared to linear alkoxy chains (e.g., butoxy or pentyloxy in ), which could enhance membrane permeability.

Table: Comparative Data of Selected Analogs

Q & A

Q. What are the established synthetic pathways for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the oxadiazole ring via cyclization of a nitrile oxide intermediate, often using hydroxylamine derivatives under reflux conditions .

- Step 2 : Coupling the oxadiazole moiety to the benzamide group using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst .

- Step 3 : Introduction of the 2-methylpropoxy substituent via nucleophilic substitution, requiring controlled temperature (60–80°C) and anhydrous solvents (e.g., DMF) .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the final product .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms proton environments (e.g., ethyl group at δ ~1.2–1.4 ppm, methoxy protons at δ ~3.8 ppm) and carbon backbone integrity .

- IR Spectroscopy : Identifies key functional groups (amide C=O stretch at ~1650–1680 cm⁻¹, oxadiazole ring vibrations at ~1550 cm⁻¹) .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₄N₃O₃: 342.1818) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with targets like kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yield in the final coupling step?

- Methodological Answer :

- Parameter Screening : Use design-of-experiment (DoE) approaches to test variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 50–100°C | 80°C |

| Solvent | DMF, THF, Acetonitrile | DMF |

| Catalyst Loading | 1–5 mol% DMAP | 3 mol% |

| (Based on analogous benzamide syntheses ) |

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry or reaction time .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding assays and metabolic stability in liver microsomes .

- Metabolite Identification : Use HPLC-coupled mass spectrometry to detect active/inactive metabolites that explain efficacy gaps .

- Structural Analog Testing : Compare with derivatives (e.g., replacing 2-methylpropoxy with ethoxy groups) to isolate substituent effects .

Q. How can computational methods guide the design of derivatives with improved target specificity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal functional groups .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP) and toxicity (AMES test) to prioritize synthesizable candidates .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis pathways in sensitive vs. resistant lines) .

- Membrane Permeability Assays : Measure intracellular compound accumulation via fluorescence tagging to rule out uptake variability .

- Orthogonal Assays : Validate results using caspase-3 activation (apoptosis) and colony formation assays .

Structural-Activity Relationship (SAR) Considerations

Q. What role does the 2-methylpropoxy group play in bioactivity?

- Methodological Answer :

- Hydrophobicity Impact : Replace with shorter (ethoxy) or bulkier (tert-butoxy) groups to assess LogP effects on membrane penetration .

- Conformational Analysis : Use X-ray crystallography or NOESY NMR to determine if the substituent stabilizes active conformations .

- Enzymatic Stability : Test susceptibility to esterase-mediated cleavage via incubation with human plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.